molecular formula C5H11NO3 B1654851 2-(Dimethylamino)-3-hydroxypropanoic acid CAS No. 2812-34-2

2-(Dimethylamino)-3-hydroxypropanoic acid

Cat. No.: B1654851
CAS No.: 2812-34-2
M. Wt: 133.15 g/mol
InChI Key: UHOZUUWRLMQQBZ-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)-3-hydroxypropanoic acid” is a compound that contains both amine and carboxylic acid functional groups . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as PDMAEMA (poly [2-(dimethylamino) ethyl methacrylate]) have been synthesized via methods like atom transfer radical polymerization (ATRP) .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a carboxylic acid group (-COOH), a secondary amine group (-NH), and a hydroxyl group (-OH) attached to a three-carbon backbone .


Chemical Reactions Analysis

The amine and carboxylic acid functional groups in “this compound” could potentially participate in a variety of chemical reactions. For instance, amines can react with acids to form salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, similar compounds like PDMAEMA exhibit multi-stimuli-responsiveness, making them highly attractive for use in a wide range of applications .

Mechanism of Action

Target of Action

Similar compounds, such as dimethylamino acid esters, have been used for the delivery of nucleic acids (nas) into mammalian cells . These compounds typically possess ionizable, cationic moieties enabling their electrostatic interactions with negatively charged NAs .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through electrostatic interactions . The compound’s dimethylamino group could potentially form ionic bonds with negatively charged targets, such as nucleic acids, facilitating their transport into cells .

Biochemical Pathways

Similar compounds have been shown to affect the delivery of nucleic acids into cells . This could potentially impact various biochemical pathways, depending on the specific nucleic acids being delivered.

Pharmacokinetics

Similar compounds, such as n,n-dimethylamino acid esters, have been studied for their transdermal permeation-enhancing potency, biodegradability, and reversibility of action . These compounds have shown pH and temperature-responsive behavior, suggesting that they may have unique ADME properties .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may facilitate the delivery of nucleic acids into cells . This could potentially result in changes in gene expression, depending on the specific nucleic acids being delivered.

Action Environment

The action of 2-(Dimethylamino)-3-hydroxypropanoic acid can be influenced by various environmental factors. For instance, similar compounds have shown pH and temperature-responsive behavior . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the pH and temperature of its environment .

Safety and Hazards

The safety and hazards associated with “2-(Dimethylamino)-3-hydroxypropanoic acid” would depend on its specific properties. For instance, similar compounds like quaternized PDMAEMA (qPDMAEMA) have been shown to possess effective antibacterial activity .

Future Directions

The future directions for “2-(Dimethylamino)-3-hydroxypropanoic acid” would likely depend on its specific properties and potential applications. For instance, PDMAEMA has received great attention due to its versatility, accessibility, and biocompatibility .

Properties

IUPAC Name

2-(dimethylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOZUUWRLMQQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2812-34-2
Record name NSC45509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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